![molecular formula C18H21N5S B1236854 3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B1236854.png)
3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-4-[(1-methyl-2-pyrrolyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Thiol-Thione Tautomerism and Antileishmanial Activity
The thiol-thione tautomerism of 1,2,4-triazole derivatives with Schiff base, similar to the target compound, has been explored. These studies include spectroscopic methods and quantum mechanical calculations. Notably, 1,2,4-triazole derivatives exhibit significant in vitro antileishmanial activity, suggesting potential applications in antiparasitic treatments (Süleymanoğlu et al., 2017).
Antimicrobial Properties
4-substituted benzylideneamino-1,2,4-triazole-3-thione derivatives have demonstrated notable antimicrobial activities against various microorganisms, particularly Gram-positive bacteria. This implies potential applications in developing new antibacterial agents (Dogan et al., 1997).
Anticancer Activity
Research indicates that 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety, which are structurally similar to the target compound, show cytotoxic effects against human melanoma, breast cancer, and pancreatic carcinoma cell lines. This suggests their potential as anticancer agents, particularly in 3D cell culture models (Šermukšnytė et al., 2022).
Analgesic Potential
Triazole derivatives have been synthesized and evaluated for their in vivo analgesic activity. These studies demonstrate the potential of such compounds, including ones structurally related to the target molecule, as potent analgesic agents (Zaheer et al., 2021).
Structural Analysis
Detailed structural analyses of Schiff base derivatives of 1,2,4-triazole-5-thione compounds, akin to the target chemical, have been conducted. This includes studies on bond distances, angles, and hydrogen bonding patterns, which are crucial for understanding their chemical behavior (McCarrick et al., 1999).
properties
Product Name |
3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
---|---|
Molecular Formula |
C18H21N5S |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H21N5S/c1-18(2,3)14-9-7-13(8-10-14)16-20-21-17(24)23(16)19-12-15-6-5-11-22(15)4/h5-12H,1-4H3,(H,21,24)/b19-12+ |
InChI Key |
GGKUFTYXGKDNBZ-XDHOZWIPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CN3C |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CN3C |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CN3C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.